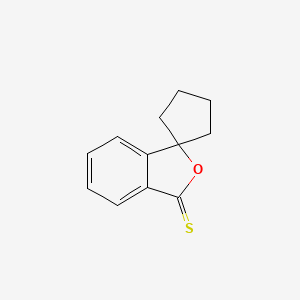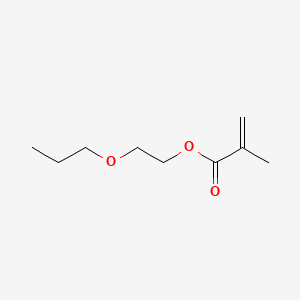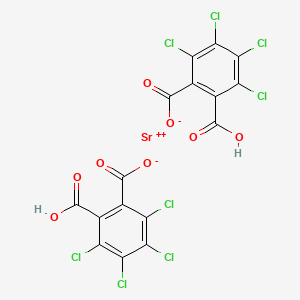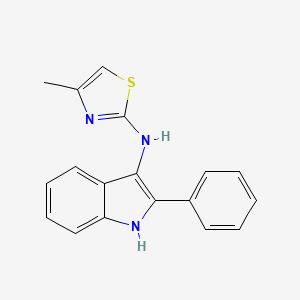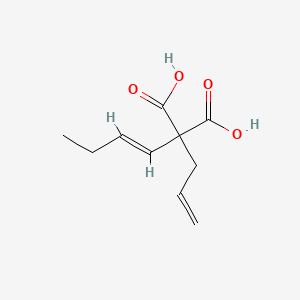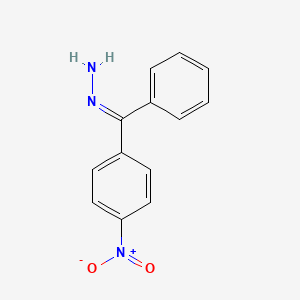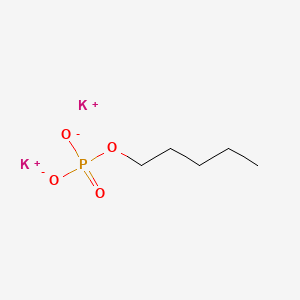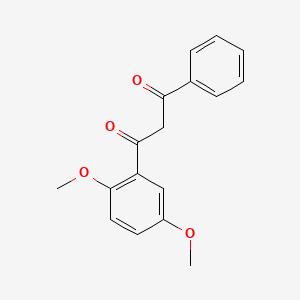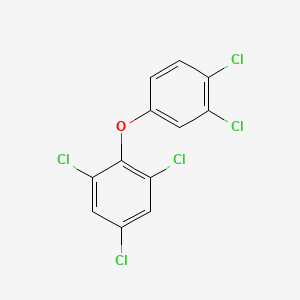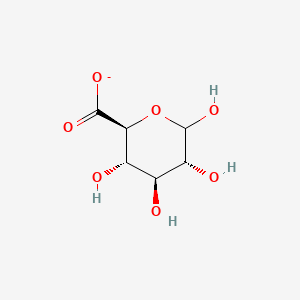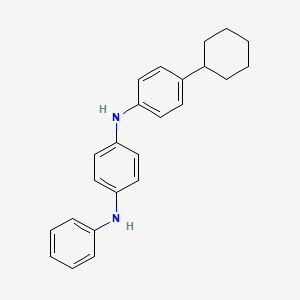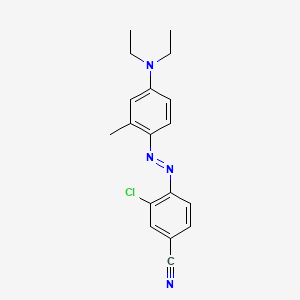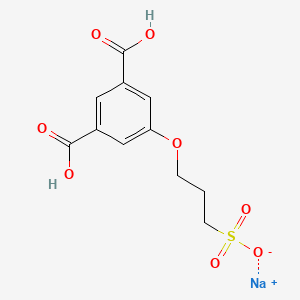
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate is a chemical compound with the molecular formula C11H11O8S.Na and a molecular weight of 326.255 g/mol . It is also known by its systematic name, 1,3-Benzenedicarboxylic acid, 5-(3-sulfopropoxy)-, sodium salt (1:1) . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
The synthesis of sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate typically involves the reaction of 1,3-benzenedicarboxylic acid with 3-sulfopropanol in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity . The sulfonate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Sodium dihydrogen 5-(3-sulphonatopropoxy)isophthalate can be compared with other similar compounds, such as:
Sodium dihydrogen 5-(3-sulfopropoxy)isophthalate: Similar in structure but may have different reactivity and applications.
1,3-Benzenedicarboxylic acid derivatives: These compounds share the core structure but differ in their functional groups, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its specific sulfonate group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
66687-30-7 |
|---|---|
Molecular Formula |
C11H11NaO8S |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
sodium;3-(3,5-dicarboxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C11H12O8S.Na/c12-10(13)7-4-8(11(14)15)6-9(5-7)19-2-1-3-20(16,17)18;/h4-6H,1-3H2,(H,12,13)(H,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
OPPAMCXEVPUKEF-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCS(=O)(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



